1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2S2/c19-13-5-6-15(20)12(9-13)11-27(24,25)22-16-4-2-1-3-14(16)17-10-23-7-8-26-18(23)21-17/h1-10,22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZDAPINGFKSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NS(=O)(=O)CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as primary ligands to synthesize phosphorescent ir(iii) complexes, suggesting potential targets could be related to these complexes.
Biological Activity
1-(2,5-Difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, including its mechanism of action, efficacy in various cancer models, and relevant case studies.
Chemical Structure
The compound features a difluorophenyl moiety and an imidazo[2,1-b]thiazole ring, which are known to contribute to its biological properties. The sulfonamide group enhances solubility and bioavailability.
Research indicates that compounds with similar structures often act by inhibiting key signaling pathways in cancer cells. Specifically, the imidazo[2,1-b]thiazole derivatives have been shown to inhibit the phosphorylation of focal adhesion kinase (FAK), a protein involved in cell migration and proliferation . This inhibition can lead to reduced tumor growth and metastasis.
Anticancer Efficacy
A series of studies have evaluated the anticancer properties of related compounds. For instance:
- In vitro Studies : Compounds similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines. Notably, IC50 values ranged from 0.59 to 10.8 µM across different studies .
- Mechanistic Insights : The inhibition of FAK not only reduces cell proliferation but also affects cell migration. This was evidenced by scratch wound-healing assays where significant inhibition of migration was observed in pancreatic cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of imidazo[2,1-b]thiazole derivatives:
- Pancreatic Cancer Models : In studies involving SUIT-2 and Panc-1 cells, compounds exhibited IC50 values as low as 5.11 µM, indicating potent activity against pancreatic ductal adenocarcinoma .
- Mesothelioma Treatment : Compounds were tested on primary cell cultures from peritoneal mesothelioma (MesoII and STO cells), showing promising antitumor activity with IC50 values ranging from 0.59 to 2.81 µM .
Summary of Findings
| Study Focus | Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Pancreatic Cancer | SUIT-2, Panc-1 | 5.11 - 10.8 | FAK Inhibition |
| Mesothelioma | MesoII, STO | 0.59 - 2.81 | FAK Inhibition |
Future Directions
The promising results from the studies suggest that further exploration into the structure-activity relationship (SAR) of imidazo[2,1-b]thiazole derivatives could lead to the development of new anticancer therapies. Investigating combinations with existing chemotherapeutics like gemcitabine may enhance therapeutic efficacy .
Q & A
Q. What are the primary synthetic routes for 1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide, and what challenges arise in its multi-step synthesis?
The synthesis typically involves:
- Step 1 : Coupling of an imidazo[2,1-b]thiazole precursor (e.g., 6-aminoimidazo[2,1-b]thiazole) with a difluorophenyl-methanesulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Purification via column chromatography, followed by recrystallization to isolate the sulfonamide product.
Challenges : Low yields due to steric hindrance from the 2,5-difluorophenyl group and competing side reactions during sulfonamide formation. Optimizing stoichiometry and reaction time (e.g., 48 hours at 0–5°C) is critical to minimize byproducts .
Q. How is the compound characterized to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : and NMR are used to verify the imidazo[2,1-b]thiazole core (δ 7.2–8.1 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for methylene protons) .
- High-Performance Liquid Chromatography (HPLC) : A reverse-phase C18 column with UV detection at 254 nm ensures ≥95% purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 405.08 (calculated for CHFNOS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological assays (e.g., IC values in cancer cell lines) may arise from:
- Assay Conditions : Variability in cell culture media (e.g., serum concentration) or incubation times (24 vs. 48 hours). Standardize protocols using NCI-60 panel guidelines .
- Solubility Limitations : The compound’s low aqueous solubility (<10 µM) can skew dose-response curves. Use DMSO stocks ≤0.1% v/v and validate with parallel solubility assays .
- Metabolic Stability : Differences in cytochrome P450 activity across cell lines may alter efficacy. Pair in vitro assays with hepatic microsome stability studies .
Q. What computational and experimental strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., tubulin or kinases). The imidazo[2,1-b]thiazole moiety shows high affinity for ATP-binding pockets .
- Analog Synthesis : Replace the 2,5-difluorophenyl group with chloro or methoxy substituents to assess electronic effects on activity. Monitor changes in logP (e.g., from 2.8 to 3.5) via HPLC-derived retention times .
- In Vivo Validation : Test top analogs in xenograft models (e.g., HCT-116 colorectal cancer) with pharmacokinetic profiling (C, t) to correlate SAR with bioavailability .
Q. How can researchers address the compound’s poor bioavailability in preclinical models?
- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility. For example, encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to improve plasma half-life .
- Prodrug Design : Synthesize phosphate or acetylated prodrugs to increase intestinal absorption. Hydrolyze in vivo via esterases to release the active compound .
- Co-Administration : Combine with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux in gut and blood-brain barrier .
Methodological Guidance
Q. What in vitro models are most relevant for evaluating the compound’s anticancer activity?
- Cell Lines : Use NCI-60 panels (e.g., MCF-7, A549) with GI values calculated via MTT assays. Include controls for sulfonamide off-target effects (e.g., COX-2 inhibition) .
- 3D Spheroids : Culture HT-29 colon cancer spheroids in Matrigel to mimic tumor microenvironments. Assess penetration using confocal microscopy with fluorescently labeled analogs .
Q. What analytical techniques are recommended for detecting metabolic byproducts in stability studies?
- LC-MS/MS : Monitor phase I metabolites (e.g., hydroxylation at C4 of imidazo[2,1-b]thiazole) using a Q-TOF mass spectrometer in positive ion mode .
- Microsomal Incubations : Combine with NADPH-regenerating systems to identify CYP3A4/2D6-mediated degradation. Quench reactions with acetonitrile and centrifuge at 14,000 rpm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
